molecular formula C21H30N2O B11597493 5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11597493
M. Wt: 326.5 g/mol
InChI Key: UFMVBIKDVZHNIU-UHFFFAOYSA-N
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Description

    5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: , is a chemical compound with the molecular formula C₁₆H₂₂O₄.

  • It is an ester of phthalic acid and is commonly used as a plasticizer in various industrial applications.
  • DIBP is a colorless to light yellow liquid with a practically odorless nature when pure. Its key properties include a melting point of -64 °C, a boiling point of 327 °C, and a density of 1.039 g/mL at 25 °C .
  • As a plasticizer, DIBP enhances the flexibility and durability of polymers, making it valuable in the production of plastics, rubber, paints, lubricants, and emulsifiers.
  • Preparation Methods

  • Chemical Reactions Analysis

    • DIBP does not undergo significant chemical reactions due to its stable structure. it can participate in ester hydrolysis under specific conditions.
    • Common reagents used with DIBP include chloroform and methanol, although its solubility in water is very low.
    • Major products resulting from DIBP reactions are typically other phthalate esters or hydrolysis products.
  • Scientific Research Applications

  • Mechanism of Action

    • DIBP’s mechanism of action primarily relates to its plasticizing effect. By reducing intermolecular forces within polymer chains, it increases their flexibility and reduces brittleness.
    • Molecular targets and pathways are not extensively studied for DIBP, given its industrial use and low toxicity.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H30N2O

    Molecular Weight

    326.5 g/mol

    IUPAC Name

    2-(4-methylphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

    InChI

    InChI=1S/C21H30N2O/c1-14(2)20-10-22-12-21(15(3)4,19(20)24)13-23(11-20)18(22)17-8-6-16(5)7-9-17/h6-9,14-15,18H,10-13H2,1-5H3

    InChI Key

    UFMVBIKDVZHNIU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C(C)C)C(C)C

    Origin of Product

    United States

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